REACTION_CXSMILES
|
[CH3:1][N:2]1[C:11](=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][C:3]1=[O:13].[OH-].[K+].[Cl:16][C:17]([Cl:21])([Cl:20])[S:18]Cl>O>[Cl:16][C:17]([Cl:21])([Cl:20])[S:18][N:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:11](=[O:12])[N:2]([CH3:1])[C:3]1=[O:13] |f:1.2|
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Name
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|
Quantity
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3.52 g
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Type
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reactant
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Smiles
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CN1C(NC2=CC=CC=C2C1=O)=O
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
|
O
|
Name
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|
Quantity
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1.12 g
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Type
|
reactant
|
Smiles
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[OH-].[K+]
|
Name
|
|
Quantity
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15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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3.72 g
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Type
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reactant
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Smiles
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ClC(SCl)(Cl)Cl
|
Name
|
|
Quantity
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2.5 mL
|
Type
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solvent
|
Smiles
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O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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To this clear, basic solution was added
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Type
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TEMPERATURE
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Details
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while maintaining the reaction mixture at 0°-5° C
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Type
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ADDITION
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Details
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The reactants were mixed so that the reaction mixture
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Type
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CUSTOM
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Details
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The precipitate that formed
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Type
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FILTRATION
|
Details
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was filtered off
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Type
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WASH
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Details
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the filter cake washed with water
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Type
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CUSTOM
|
Details
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air-dried
|
Type
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EXTRACTION
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Details
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This was then extracted with hot benzene
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Type
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CUSTOM
|
Details
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the benzene removed under vacuum
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Type
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CUSTOM
|
Details
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to yield a semi-solid oil which
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Type
|
CUSTOM
|
Details
|
The solid was recrystallized from benzene-cyclohexane
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Name
|
|
Type
|
product
|
Smiles
|
ClC(SN1C(N(C(C2=CC=CC=C12)=O)C)=O)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |